Diethyl octanoylphosphonate

Description

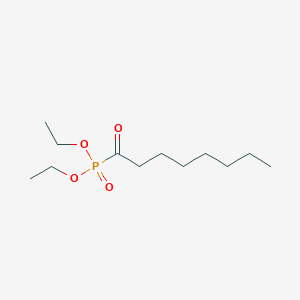

Diethyl octanoylphosphonate (C8H17C(O)PO(OEt)2) is a phosphonate ester featuring an octanoyl (C8 carbonyl) group attached to a phosphonate center. Phosphonates are organophosphorus compounds characterized by a stable C-P bond, offering enhanced hydrolytic stability compared to phosphate esters . This article focuses on comparing this compound with structurally similar compounds, leveraging data from related phosphonate esters.

Properties

CAS No. |

5413-19-4 |

|---|---|

Molecular Formula |

C12H25O4P |

Molecular Weight |

264.30 g/mol |

IUPAC Name |

1-diethoxyphosphoryloctan-1-one |

InChI |

InChI=1S/C12H25O4P/c1-4-7-8-9-10-11-12(13)17(14,15-5-2)16-6-3/h4-11H2,1-3H3 |

InChI Key |

ODWLXBMGRXVJBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)P(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl octanoylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For instance, diethyl phosphite can react with octanoyl chloride under controlled conditions to yield this compound. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert this compound to phosphine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Phosphonic acids or phosphonates.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl octanoylphosphonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.

Medicine: this compound derivatives are explored for their potential as antiviral and anticancer agents.

Industry: It is used in the development of flame retardants, plasticizers, and other materials with enhanced properties.

Mechanism of Action

The mechanism by which diethyl octanoylphosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the transition state of phosphate esters. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes :

- Diethyl 2-oxo-2-arylethylphosphonates are synthesized via the Michaelis-Arbuzov reaction, a hallmark method for phosphonates, using bromoketones and triethylphosphite .

- Diazo-containing phosphonates (e.g., diethyl (1-diazo-2-oxopropyl)phosphonate) require specialized reagents like sulfonyl azides for diazo transfer .

- Hydroxymethyl derivatives may involve hydrolysis or aldehyde-phosphite condensation .

- Substituent Effects: Electron-Withdrawing Groups (e.g., carbonyl, diazo): Enhance electrophilicity at the α-carbon, facilitating nucleophilic additions or cyclopropanation reactions . Aryl Groups: Improve stability and enable applications in catalysis or materials science due to π-π interactions . Long Aliphatic Chains (e.g., octanoyl): Increase hydrophobicity, making such compounds useful in lipid membrane studies or as surfactants (inferred from analogous esters).

Reactivity Profile:

Diethyl (1-Diazo-2-oxopropyl)phosphonate :

Diethyl 2-oxo-2-arylethylphosphonates :

Diethyl (hydroxymethyl)phosphonate :

- Serves as a precursor for hydroxymethylation reactions in medicinal chemistry .

Chemical Reactions Analysis

Hydrolysis

Diethyl octanoylphosphonate undergoes acidic or basic hydrolysis to form octanoylphosphonic acid, a process common to dialkyl phosphonates. This reaction cleaves the ester groups (−OEt) at the phosphorus center, releasing ethanol and yielding the phosphonic acid .

Reaction Mechanism :

Nucleophilic Acyl Substitution

The octanoyl group (RCO−) in this compound can undergo nucleophilic acyl substitution with amines or alcohols, replacing the acyl group. This reaction is analogous to those observed in α-oxophosphonates, where nucleophiles attack the carbonyl carbon .

| Nucleophile | Product | Conditions |

|---|---|---|

| Primary amine | Substituted amide phosphonate | Ambient or mild heating |

| Alcohol | Esterified phosphonate | Acid/base catalysis |

Pudovik Reaction

When reacting with dialkyl phosphites (e.g., diethyl phosphite), this compound may undergo the Pudovik reaction , forming hydroxymethylene-bisphosphonates. This reaction involves nucleophilic attack by the phosphite at the carbonyl carbon, followed by rearrangement .

Reaction Example :

Thermal Rearrangements

Under high-temperature conditions , this compound may undergo rearrangements similar to those observed in ethylphosphonates. For example, in the presence of catalysts like ethyl iodide, phosphonates can undergo alkyl shifts or decomposition .

| Condition | Outcome |

|---|---|

| Heating (>175°C) | Rearrangement/decomposition |

| Catalyst (e.g., I⁻) | Enhanced reaction rates |

Antioxidant Activity

While not directly studied for this compound, structurally related phosphonates (e.g., oxopyranylphosphonates) exhibit antioxidant properties due to their ability to scavenge free radicals. This suggests potential applications in materials science or biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.